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Introduction

BMS-986458 is a novel, orally bioavailable bifunctional cereblon-dependent ligand-directed
degrader (LDD) of the B-cell lymphoma 6 (BCL6) protein.[1][2] It is currently under investigation
for the treatment of relapsed/refractory Non-Hodgkin Lymphoma.[1][3] By inducing the
ubiquitination and subsequent proteasomal degradation of BCL6, BMS-986458 inhibits the
growth of cancer cells dependent on this transcriptional repressor.[2][4] As with many targeted
therapies, the development of drug resistance is a significant clinical challenge. Genome-wide
CRISPR-Cas9 screens have emerged as a powerful tool to systematically identify genes
whose loss-of-function confers resistance to a therapeutic agent.[5][6] This document provides
a detailed protocol for a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes
that, when inactivated, lead to resistance to BMS-986458.

Principle of the Assay

This protocol outlines a negative selection CRISPR screen. A population of cancer cells
sensitive to BMS-986458 is transduced with a pooled lentiviral library of single-guide RNAs
(sgRNAS) targeting every gene in the human genome.[5][7] Following transduction, the cell
population, now a mosaic of different gene knockouts, is treated with a cytotoxic concentration
of BMS-986458. Cells in which the knockout of a specific gene confers resistance to the drug
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will survive and proliferate, while sensitive cells will be eliminated. By using next-generation
sequencing (NGS) to quantify the abundance of sgRNAs in the surviving cell population
compared to a control population, we can identify genes whose loss is enriched, thus signifying
their role in mediating drug sensitivity.

Signaling Pathway of BMS-986458

BMS-986458 functions by hijacking the cell's natural protein disposal machinery. It acts as a
molecular bridge, bringing together the BCL6 protein and the E3 ubiquitin ligase cereblon
(CRBN).[8] This proximity induces the ubiquitination of BCL6, marking it for degradation by the
proteasome. The degradation of BCL6, a key transcriptional repressor, leads to the de-
repression of its target genes, which can include those involved in cell cycle arrest, apoptosis,
and differentiation, ultimately resulting in anti-tumor effects in B-cell lymphomas.[4][9]

Caption: Mechanism of action of BMS-986458.

Experimental Workflow

The overall workflow for the CRISPR screen involves several key steps, from library
preparation to data analysis, to identify genes conferring resistance to BMS-986458.
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Caption: Pooled CRISPR-Cas9 screen workflow.

Materials and Reagents
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Reagent/Material Supplier (Example) Catalog Number (Example)
Human GeCKO v2.0 sgRNA
_ Addgene 1000000048
library
LentiCRISPRv2 plasmid Addgene 52961
HEK293T cells ATCC CRL-3216
DLBCL Cell Line (e.g., SU-
ATCC CRL-2957
DHL-4)
Cas9 Nuclease Thermo Fisher Scientific A36498
Lipofectamine 3000 Thermo Fisher Scientific L3000015
Puromycin Sigma-Aldrich P8833
In-house synthesis or custom
BMS-986458 N/A
order
DMEM, high glucose Gibco 11965092
RPMI 1640 Medium Gibco 11875093
Fetal Bovine Serum (FBS) Gibco 26140079
Penicillin-Streptomycin Gibco 15140122
DNeasy Blood & Tissue Kit QIAGEN 69504
NEBNext Ultra Il Q5 Master )
) New England Biolabs MO0544
Mix
lllumina Sequencing Platform lllumina (e.g., NextSeq 550)

Detailed Experimental Protocols
Lentiviral Library Production

 Library Amplification: Amplify the pooled sgRNA library plasmid DNA using electroporation
into competent E. coli. Purify the plasmid DNA using a maxiprep Kit.

 Lentivirus Packaging:
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o Plate HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.

o Co-transfect the cells with the sgRNA library plasmid, and packaging plasmids (e.g.,
psPAX2 and pMD2.G) using a transfection reagent like Lipofectamine 3000.

o After 48-72 hours, collect the virus-containing supernatant.
o Filter the supernatant through a 0.45 um filter to remove cell debris.

o Concentrate the virus by ultracentrifugation or a commercially available concentration
reagent.

o Titer the virus to determine the optimal multiplicity of infection (MOI).

Generation of Cas9-Expressing Cells

o Transduce the target cancer cell line (e.g., a DLBCL cell line sensitive to BMS-986458) with
a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).

o Select for successfully transduced cells by treating with the appropriate antibiotic.

e Expand the stable Cas9-expressing cell line.

CRISPR-Cas9 Library Transduction

e Plate the Cas9-expressing cells for transduction.

o Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.3-0.5) to ensure
that most cells receive a single sgRNA.

¢ Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per
sgRNA in the library.

o After 24 hours, replace the virus-containing medium with fresh medium.

o After 48 hours, begin selection with puromycin to eliminate non-transduced cells.

BMS-986458 Drug Selection
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» After puromycin selection is complete, split the cell population into two groups: a control
group treated with DMSO and a treatment group treated with a predetermined cytotoxic
concentration of BMS-986458 (e.g., IC80).

o Culture the cells for 14-21 days, passaging as needed and maintaining the selective
pressure. Ensure that the cell number does not drop below the recommended coverage per
sgRNA.

o Harvest a portion of the cells at the beginning of the treatment (Day 0) as a baseline
reference.

Genomic DNA Extraction and Sequencing

e Harvest at least 2 x 107 cells from the DMSO-treated and BMS-986458-treated populations.
o Extract genomic DNA using a commercial kit (e.g., QIAGEN DNeasy Blood & Tissue Kit).

o Amplify the sgRNA-containing regions from the genomic DNA using a two-step PCR
protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds lllumina
sequencing adapters and barcodes.

e Pool the barcoded PCR products and perform sequencing on an Illlumina platform.

Data Analysis

o Demultiplex the sequencing reads based on the barcodes.

Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.

Normalize the read counts.

Use software packages like MAGeCK to identify sgRNASs that are significantly enriched in
the BMS-986458-treated population compared to the DMSO-treated control.

Map the enriched sgRNAs to their target genes to identify candidate resistance genes.

Hypothetical Quantitative Data
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The following tables represent hypothetical data that could be generated from a CRISPR

screen to identify resistance genes to BMS-986458.

Table 1: Top 10 Enriched Gene Hits from CRISPR Screen

Log2 Fold
False
o Change (BMS- ]
Gene Symbol Description p-value Discovery
986458 vs.
Rate (FDR)
DMSO)
CRBN Cereblon 8.2 1.5e-12 3.4e-11
Ubiquitin-
UBE2G1 Conjugating 6.5 3.2e-9 5.1e-8
Enzyme E2 G1
CUL4A Cullin 4A 5.8 7.1e-8 8.9e-7
Damage-Specific
DDB1 DNA Binding 5.5 1.2e-7 1.3e-6
Protein 1
RBX1 Ring-Box 1 5.1 4.5e-7 4.8e-6
ATP Binding
Cassette
ABCB1 ] 4.8 9.8e-7 1.0e-5
Subfamily B
Member 1
B-Cell
BCL6 Lymphoma 6 4.5 2.3e-6 2.4e-5
(mutant allele)
Tumor Protein
TP53 4.2 5.6e-6 5.7e-5
P53
ATM
ATM Serine/Threonine 3.9 1.1le-5 1.2e-4
Kinase
Checkpoint
CHEK2 _ 3.6 2.5e-5 2.6e-4
Kinase 2
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Table 2: Validation of Top Gene Hits by Individual Knockout

Cell Viability (% of Control) after BMS-
Gene Knockout

986458 Treatment
Wild-Type (Control) 20%
CRBN KO 95%
UBE2G1 KO 88%
CUL4A KO 85%
ABCB1 KO 75%
TP53 KO 65%

Interpretation of Results

The hypothetical data suggests several potential mechanisms of resistance to BMS-986458.

e Loss of E3 Ligase Components: The strongest hits are components of the CRL4-CRBN E3
ubiquitin ligase complex (CRBN, CUL4A, DDB1, RBX1). Loss of these components would
prevent the ubiquitination and degradation of BCL6, thus rendering the drug ineffective.

» Drug Efflux: The enrichment of SgRNAS targeting ABCB1, a known multidrug resistance
transporter, suggests that increased drug efflux could be a resistance mechanism.

 Alterations in the Target: A mutation in BCL6 that prevents BMS-986458 binding but
preserves its function could also lead to resistance.

» Downstream Signaling Pathways: The enrichment of genes involved in DNA damage
response and cell cycle control (TP53, ATM, CHEK?2) suggests that alterations in these
pathways may compensate for the effects of BCL6 degradation.

Conclusion

This application note provides a comprehensive framework for utilizing a genome-wide
CRISPR-Cas9 screen to identify genes conferring resistance to the BCL6 degrader BMS-
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986458. The detailed protocols and hypothetical data offer a roadmap for researchers to design
and execute such screens, analyze the results, and gain valuable insights into potential
resistance mechanisms. Understanding these mechanisms is crucial for the development of
combination therapies and next-generation inhibitors to overcome drug resistance and improve
patient outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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